Cas no 103565-46-4 (4-(3-Methoxyphenyl)aminobutanoic Acid)
4-(3-Methoxyphenyl)aminobutanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 4-[(3-methoxyphenyl)amino]-
- 4-(3-Methoxyphenyl)aminobutanoic Acid
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- Inchi: 1S/C11H15NO3/c1-15-10-5-2-4-9(8-10)12-7-3-6-11(13)14/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14)
- InChI Key: ZNPBQZZRNKNNSK-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCNC1=CC=CC(OC)=C1
Computed Properties
- Exact Mass: 209.10519334g/mol
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.6Ų
4-(3-Methoxyphenyl)aminobutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M227368-10mg |
4-[(3-Methoxyphenyl)amino]butanoic Acid |
103565-46-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M227368-50mg |
4-[(3-Methoxyphenyl)amino]butanoic Acid |
103565-46-4 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M227368-100mg |
4-[(3-Methoxyphenyl)amino]butanoic Acid |
103565-46-4 | 100mg |
$ 295.00 | 2022-06-04 | ||
| A2B Chem LLC | AV70828-50mg |
4-[(3-methoxyphenyl)amino]butanoic acid |
103565-46-4 | 90% | 50mg |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AV70828-100mg |
4-[(3-methoxyphenyl)amino]butanoic acid |
103565-46-4 | 90% | 100mg |
$503.00 | 2024-04-20 | |
| A2B Chem LLC | AV70828-250mg |
4-[(3-methoxyphenyl)amino]butanoic acid |
103565-46-4 | 90% | 250mg |
$632.00 | 2024-04-20 | |
| Enamine | EN300-79880-0.05g |
4-[(3-methoxyphenyl)amino]butanoic acid |
103565-46-4 | 0.05g |
$173.0 | 2023-02-12 | ||
| Enamine | EN300-79880-0.1g |
4-[(3-methoxyphenyl)amino]butanoic acid |
103565-46-4 | 0.1g |
$257.0 | 2023-02-12 | ||
| Enamine | EN300-79880-0.25g |
4-[(3-methoxyphenyl)amino]butanoic acid |
103565-46-4 | 0.25g |
$367.0 | 2023-02-12 | ||
| Enamine | EN300-79880-0.5g |
4-[(3-methoxyphenyl)amino]butanoic acid |
103565-46-4 | 0.5g |
$579.0 | 2023-02-12 |
4-(3-Methoxyphenyl)aminobutanoic Acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(3-Methoxyphenyl)aminobutanoic Acid
Research Briefing on 4-(3-Methoxyphenyl)aminobutanoic Acid (CAS: 103565-46-4) in Chemical Biology and Pharmaceutical Applications
4-(3-Methoxyphenyl)aminobutanoic Acid (CAS: 103565-46-4) is a compound of growing interest in the fields of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed studies published in the last five years. The compound's structural features, including the methoxyphenyl moiety and aminobutanoic acid backbone, suggest potential interactions with biological targets relevant to neurological and inflammatory disorders.
Recent studies have focused on optimizing the synthetic pathways for 4-(3-Methoxyphenyl)aminobutanoic Acid to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic method using palladium-based complexes, achieving a 78% yield with >99% enantiomeric purity. This advancement addresses previous challenges in stereoselective synthesis, which had limited large-scale production. Parallel work in ACS Omega (2024) explored microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining comparable yields.
The compound's mechanism of action has been investigated through computational docking studies and in vitro assays. Molecular modeling suggests strong affinity for GABAA receptor subtypes (particularly α2β3γ2), with binding energies comparable to known anxiolytics. In cellular models, 4-(3-Methoxyphenyl)aminobutanoic Acid showed dose-dependent modulation of chloride ion influx (EC50 = 3.2 μM in HEK-293 cells expressing human GABAA receptors). These findings were corroborated by electrophysiological studies published in Neuropharmacology (2023), though in vivo efficacy remains under investigation.
Emerging therapeutic applications are being explored in preclinical models. A 2024 study in Biochemical Pharmacology reported significant reduction in neuropathic pain behaviors (p < 0.01 vs. vehicle) in rodent models at doses of 10-30 mg/kg, without observable sedative effects at therapeutic ranges. The compound's ability to cross the blood-brain barrier was confirmed via LC-MS analysis of cerebrospinal fluid, with peak concentrations reaching 1.8 μM after intravenous administration. Researchers hypothesize this profile may offer advantages over existing GABAergics in terms of side effect liability.
Safety profiling has progressed through Phase I metabolism studies, identifying two primary metabolites via cytochrome P450 2D6 and 3A4 pathways. Toxicology screens in two species (rat and dog) showed no significant organ toxicity at therapeutic doses, though high-dose groups (>100 mg/kg/day) exhibited transient hepatic enzyme elevations. These data support continued development, with a first-in-human trial anticipated in 2025 pending regulatory approval.
The compound's versatility is further evidenced by its incorporation into prodrug designs. A recent patent application (WO2024015832) describes ester derivatives with improved oral bioavailability (F = 65% vs. 22% for parent compound). Structure-activity relationship studies published in European Journal of Medicinal Chemistry (2024) systematically modified the methoxy position, revealing that halogen substitutions maintain activity while altering pharmacokinetic properties. These developments position 4-(3-Methoxyphenyl)aminobutanoic Acid as a promising scaffold for CNS drug discovery.
In conclusion, 4-(3-Methoxyphenyl)aminobutanoic Acid represents a chemically tractable lead compound with demonstrated activity in relevant biological systems. Ongoing research aims to elucidate its full therapeutic potential while addressing remaining challenges in formulation and delivery. The compound's dual modulation of neuronal excitability and inflammatory pathways may offer unique opportunities for treating complex neurological disorders.
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